molecular formula C16H24N2O4S B7122358 N-[[4-[1-(4-methylsulfonylphenyl)ethyl]morpholin-2-yl]methyl]acetamide

N-[[4-[1-(4-methylsulfonylphenyl)ethyl]morpholin-2-yl]methyl]acetamide

Cat. No.: B7122358
M. Wt: 340.4 g/mol
InChI Key: HVNSMXIITOFAPN-UHFFFAOYSA-N
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Description

N-[[4-[1-(4-methylsulfonylphenyl)ethyl]morpholin-2-yl]methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring substituted with a 4-methylsulfonylphenyl group and an acetamide group, making it a unique molecule with distinct chemical properties.

Properties

IUPAC Name

N-[[4-[1-(4-methylsulfonylphenyl)ethyl]morpholin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(14-4-6-16(7-5-14)23(3,20)21)18-8-9-22-15(11-18)10-17-13(2)19/h4-7,12,15H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNSMXIITOFAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N2CCOC(C2)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[1-(4-methylsulfonylphenyl)ethyl]morpholin-2-yl]methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.

    Introduction of the 4-Methylsulfonylphenyl Group: This step involves the sulfonylation of a phenyl ring, followed by its attachment to the morpholine ring via a suitable linker.

    Acetylation: The final step involves the acetylation of the morpholine derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[1-(4-methylsulfonylphenyl)ethyl]morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

N-[[4-[1-(4-methylsulfonylphenyl)ethyl]morpholin-2-yl]methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-[1-(4-methylsulfonylphenyl)ethyl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-[1-(4-methylsulfonylphenyl)ethyl]morpholin-2-yl]methyl]acetamide: shares structural similarities with other morpholine derivatives and sulfonylphenyl compounds.

    This compound: can be compared to compounds like this compound and this compound.

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